Lower Computed Lipophilicity (LogP) Versus the Non-Hydroxylated Parent Compound
The presence of the 3-hydroxyl group substantially reduces the predicted octanol-water partition coefficient compared to the unsubstituted 2,3-dihydro-1H-indene-4-carboxylic acid (CAS 4044-54-6). This difference indicates higher hydrophilicity and potential for superior aqueous solubility, which can strongly influence in vitro assay behavior and pharmacokinetic profiles in biological screening cascades .
| Evidence Dimension | Computed Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.36 |
| Comparator Or Baseline | 2,3-dihydro-1H-indene-4-carboxylic acid (CAS 4044-54-6): LogP 1.87 |
| Quantified Difference | ΔLogP = -0.51 (target compound is 0.51 log units more hydrophilic) |
| Conditions | Computed value, standard prediction models (chemsrc.com / chemicalbook.com). |
Why This Matters
A lower LogP value is a critical differentiator for procurement when a synthetic route or biological screening campaign requires a more polar core scaffold to improve solubility and reduce non-specific binding relative to the parent indane.
